Vinyl terminated polydimethylsiloxane

Vue d'ensemble

Description

Vinyl-terminated polydimethylsiloxane (PDMS) is a type of silicone polymer that is widely used in various applications due to its unique properties . It is often employed in addition-cure systems, where the terminal vinyl groups participate in the vulcanization reaction . The polymerized product provides a non-corrosive shield against moisture, dirt, and contaminants for electrical components . It can be heat or room temperature cured, and the polymerization process produces no volatile gases .

Synthesis Analysis

The synthesis of vinyl-terminated PDMS involves the ring-opening copolymerization of dimethylcyclosiloxane (Dn), 1,3,5-tris (3,3,3-trifluoropropyl)-1,3,5-trimethylcyclotrisiloxane (F3), and 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (V4) . The composition of each copolymer is almost equal to the feed ratio, and the sequence distributions of each polysiloxane follow random statistics .Molecular Structure Analysis

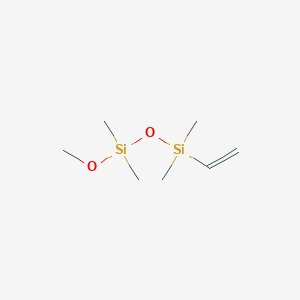

The molecular structure of vinyl-terminated PDMS is characterized by a repeating unit of [SiO(CH3)2], with terminal vinyl groups . The molecular weight distribution and the functional group density can be tailored through thermal evaporation .Chemical Reactions Analysis

The reactivity of vinyl-functional polymers is utilized in two major regimes. Vinyl-terminated polymers are employed in addition-cure systems. The bond-forming chemistry is the platinum-catalyzed hydrosilylation reaction .Physical And Chemical Properties Analysis

Vinyl-terminated PDMS has a range of physical and chemical properties that make it suitable for various applications. It has a viscosity of 850-1,150 cSt at 25°C, a boiling point of >93°C, and a density of 0.965 g/mL at 25°C . It also has a refractive index of n20/D 1.4052 .Applications De Recherche Scientifique

Structural Effects on Viscoelasticity

VT-PDMS networks exhibit specific viscoelastic properties influenced by their chemical structure and crosslinking density. Studies have shown that the viscoelastic behavior of PDMS networks can be tailored by adjusting the crosslinker's functionality and molecular weight. This allows for the creation of materials with desired mechanical properties for applications ranging from soft robotics to biomedical devices (Tixier et al., 2004).

Kinetic Aspects of Thermal Degradation

The thermal stability and degradation kinetics of VT-PDMS are critical for applications subjected to high temperatures. Research on the kinetics of degradation has provided insights into improving the thermal stability of VT-PDMS through modifications in its chemical structure, offering potential for high-temperature applications in electronics and automotive industries (Deshpande & Rezac, 2002).

Tailoring Mass Distribution and Functional Group Density

The molecular weight distribution and functional group density of VT-PDMS can be adjusted through thermal evaporation, a technique that has implications for creating films with specific properties. Such tailored films can be used in coatings, adhesives, and sealants, providing customized solutions for various industrial applications (Töpper et al., 2016).

Surface Modification for Biocompatibility

Surface modification techniques, such as plasma treatment, have been employed to enhance the biocompatibility of VT-PDMS. This is particularly important for biomedical applications where material interaction with biological tissues or fluids can impact device performance. Modified VT-PDMS shows reduced protein and salt deposition, making it suitable for use in medical devices and implants (De Smet et al., 2011).

Reinforcement with Clay Modification

Incorporating modified clay into VT-PDMS networks can significantly enhance their mechanical properties. This approach creates composite materials that combine the flexibility and durability of VT-PDMS with the strength of clay, ideal for applications requiring robust yet flexible materials, such as gaskets and seals in automotive and aerospace industries (Kim et al., 2010).

Mécanisme D'action

Target of Action

Vinyl terminated polydimethylsiloxane (VT-PDMS) is a base polymer used in the synthesis of addition-curing room temperature vulcanizing two-component (RVT-2k) and liquid silicone rubber (LSR) silicone rubber . The primary targets of VT-PDMS are the terminal vinyl groups, which participate in the vulcanization reaction with crosslinking agents in the presence of catalysts .

Mode of Action

The mode of action of VT-PDMS involves the copolycondensation of dimethyldiethoxy- and methylvinyldimethoxysiloxane in an active medium, followed by thermal condensation in a vacuum . This process results in the formation of copolymers with finely tuned molecular weights and regulated functional methylvinylsiloxane units .

Biochemical Pathways

The biochemical pathway of VT-PDMS involves the copolymerization of dimethyl and methyl vinyl dialkoxysilanes in an active medium . This process predominantly forms products demonstrating a random distribution of units . An increase in the content of vinyl-containing monomers increases the tendency towards alternating linkages within the copolymer matrix .

Result of Action

The result of VT-PDMS’s action is the formation of vinyl-containing dimethylsiloxane oligomers and polymers with controlled content of vinyl group condensation and molecular weight characteristics . These polymers provide a non-corrosive shield against moisture, dirt, and contaminants for electrical components . The polymerization process can be carried out at room temperature and produces no volatile gases .

Action Environment

The action of VT-PDMS is influenced by the reaction conditions, including the temperature and the amount of end capping agent used . For instance, when the reaction temperature is set far from the activation temperature of the end capping agent, relatively high molecular weights can be obtained . The time required for ring opening increases and the reaction yield decreases significantly . At 120°C, where the ring opening occurs relatively stably, minimizing the amount of end capping agent increases the molecular weight and the reaction yield simultaneously .

Orientations Futures

The future of vinyl-terminated PDMS lies in its potential for further modification and application in various fields. For instance, the mechanical and thermal properties of PDMS can be tuned using carbon fibers . Additionally, the global market size for vinyl-terminated PDMS was estimated at USD 710.62 million in 2023 and is projected to reach USD 941.47 million by 2029 .

Analyse Biochimique

Biochemical Properties

It is known that the compound is a base polymer for addition-curing RVT-2k (room temperature vulcanizing two components), LSR (liquid silicone rubber) silicone rubber . The terminal vinyl groups participate in the vulcanization reaction with crosslinking agents in the presence of catalysts .

Cellular Effects

It is known that the compound provides a non-corrosive shield against moisture, dirt, and contaminants for electrical components

Molecular Mechanism

The molecular mechanism of Vinyl terminated polydimethylsiloxane involves the copolycondensation of dimethyl and methyl vinyl dialkoxysilanes in an active medium . This process allows for the synthesis of vinyl-containing dimethylsiloxane oligomers and polymers with controlled content of vinyl group condensation and molecular weight characteristics .

Temporal Effects in Laboratory Settings

It is known that the compound can be synthesized by the copolycondensation of dimethyldiethoxy- and methylvinyldimethoxysilane in an active medium, followed by thermal condensation in a vacuum . This process results in a range of copolymers exhibiting finely tuned molecular weights .

Metabolic Pathways

It is known that the compound is involved in the copolycondensation of dimethyldiethoxy- and methylvinyldimethoxysilane in an active medium .

Transport and Distribution

It is known that the compound is a base polymer for addition-curing RVT-2k (room temperature vulcanizing two components), LSR (liquid silicone rubber) silicone rubber . This suggests that it may be distributed within cells and tissues through these processes.

Subcellular Localization

It is known that the compound is a base polymer for addition-curing RVT-2k (room temperature vulcanizing two components), LSR (liquid silicone rubber) silicone rubber . This suggests that it may be localized within specific compartments or organelles involved in these processes.

Propriétés

IUPAC Name |

ethenyl-[methoxy(dimethyl)silyl]oxy-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18O2Si2/c1-7-10(3,4)9-11(5,6)8-2/h7H,1H2,2-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPDKMPATBITKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)O[Si](C)(C)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18O2Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68952-00-1 | |

| Record name | Siloxanes and Silicones, di-Me, mono(vinyl group)-terminated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Siloxanes & Silicones,vinyl group term.~ | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Bromophenyl)-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3279108.png)

![1-[3-(2-Amino-ethoxy)-phenyl]-ethanone](/img/structure/B3279129.png)

![N-(2,4-dimethylphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B3279148.png)

![2-mercapto-3-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3279171.png)